An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Diaminophenazine
An In-depth Technical Guide to the Synthesis and Characterization of 1,7-Diaminophenazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and known properties of 1,7-Diaminophenazine. The information is curated for professionals in research and drug development who are interested in phenazine derivatives. While specific experimental data for 1,7-Diaminophenazine is limited in publicly accessible literature, this guide compiles the available information and provides context through data from closely related isomers.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The substitution pattern on the phenazine core plays a crucial role in determining its physicochemical properties and biological efficacy. 1,7-Diaminophenazine is a specific isomer with the chemical formula C₁₂H₁₀N₄ and a molecular weight of 210.23 g/mol .[3][4] This guide details its synthesis and the analytical techniques used for its characterization.
Synthesis of 1,7-Diaminophenazine
The primary synthetic route to 1,7-Diaminophenazine involves a two-step process: the nitration of phenazine to yield 1,7-dinitrophenazine, followed by the reduction of the dinitro compound to the corresponding diamine.
Step 1: Synthesis of 1,7-Dinitrophenazine (Precursor)
General Experimental Protocol for Nitration (Illustrative):
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath.
-
Procedure: Phenazine is dissolved in concentrated sulfuric acid. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the phenazine solution while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for a specified time, and the temperature may be gradually increased to complete the reaction.
-
Workup: The reaction mixture is then poured onto ice, and the precipitated dinitrophenazine isomers are collected by filtration, washed with water until neutral, and dried.
-
Purification: Separation of the 1,7-dinitrophenazine isomer from the resulting mixture of isomers would require chromatographic techniques, such as column chromatography.
Synthesis Pathway for 1,7-Dinitrophenazine
Step 2: Synthesis of 1,7-Diaminophenazine
The final step in the synthesis is the reduction of the nitro groups of 1,7-dinitrophenazine to amino groups. This is a standard transformation in organic synthesis, and several reducing agents can be employed. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).
Experimental Protocol for Reduction of 1,7-Dinitrophenazine:
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Procedure: 1,7-Dinitrophenazine is suspended in ethanol or a similar solvent. An excess of tin(II) chloride dihydrate and concentrated hydrochloric acid is added. The mixture is then heated to reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Workup: After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. This precipitates tin salts, which are then removed by filtration. The filtrate, containing the product, is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 1,7-Diaminophenazine. Further purification can be achieved by recrystallization or column chromatography.
Synthesis Pathway for 1,7-Diaminophenazine
Characterization of 1,7-Diaminophenazine
A comprehensive characterization of 1,7-Diaminophenazine is essential to confirm its identity and purity. The following table summarizes the key physicochemical and spectral properties. It is important to note that while some data is available for the 1,7-isomer, other data points are inferred from closely related diaminophenazine isomers due to a lack of specific information in the literature.
Table 1: Physicochemical and Spectral Data of Diaminophenazines
| Property | 1,7-Diaminophenazine | 2,3-Diaminophenazine (for comparison) | 2,7-Diaminophenazine (for comparison) |
| Molecular Formula | C₁₂H₁₀N₄ | C₁₂H₁₀N₄ | C₁₂H₁₀N₄ |
| Molecular Weight | 210.23 g/mol [3] | 210.23 g/mol | 210.23 g/mol [8] |
| CAS Number | 28124-29-0[3] | 655-86-7 | 531-93-1 |
| Appearance | Solid | Dark brown solid[9] | - |
| ¹H NMR | No experimental data found. | δ (DMSO-d₆): 7.61 (s, 4H), 7.51 (s, 2H), 6.51 (s, 6H)[9] | No experimental data found. |
| ¹³C NMR | No experimental data found. | δ (DMSO-d₆): 149.53, 132.57, 129.11, 127.75, 123.02, 96.88[9] | No experimental data found. |
| IR (cm⁻¹) | No experimental data found. | 3434, 3307, 3180 (N-H stretch), 1643 (amine deformation), 1562 (C=N stretch)[2] | No experimental data found. |
| UV-Vis (λmax) | Data available on SpectraBase[3] | 258 nm, 426 nm (in Methanol)[10] | - |
| Mass Spectrometry (m/z) | 210 (M⁺), 183, 211[3] | 211 (M+H)⁺[9] | - |
Mass Spectrometry
The mass spectrum of 1,7-Diaminophenazine shows a molecular ion peak (M⁺) at m/z 210, which corresponds to its molecular weight.[3] Other significant fragments are observed at m/z 183 and 211.[3]
UV-Vis Spectroscopy
The UV-Vis spectrum of 1,7-Diaminophenazine is available in the SpectraBase database, although the specific absorption maxima are not detailed in the readily available literature.[3] For comparison, the related isomer 2,3-diaminophenazine exhibits two characteristic absorption peaks in methanol at 258 nm and 426 nm.[10]
Infrared (IR) Spectroscopy
Specific experimental IR data for 1,7-Diaminophenazine is not available. However, the IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine groups in the region of 3300-3500 cm⁻¹, N-H bending vibrations around 1600 cm⁻¹, and C-N stretching vibrations between 1250 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. For comparison, 2,3-diaminophenazine shows N-H stretching bands at 3434, 3307, and 3180 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 1,7-Diaminophenazine are not reported in the available literature. For the purpose of comparison, the ¹H NMR spectrum of 2,3-diaminophenazine in DMSO-d₆ shows signals at δ 7.61, 7.51, and 6.51 ppm, and its ¹³C NMR spectrum displays peaks at δ 149.53, 132.57, 129.11, 127.75, 123.02, and 96.88 ppm.[9]
Biological Activity and Potential Applications
While the biological activities of the phenazine class of compounds are widely reported, specific studies on 1,7-Diaminophenazine are scarce. Phenazine derivatives have demonstrated a broad range of biological effects, including:
-
Antibacterial and Antifungal Activity: Many phenazines exhibit potent antimicrobial properties.[1]
-
Anticancer Activity: Some phenazine derivatives have shown cytotoxicity against various cancer cell lines.[1][11] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and interaction with DNA.[11]
-
DNA Intercalation: The planar aromatic structure of the phenazine core allows for intercalation into the DNA double helix, which can interfere with DNA replication and transcription, leading to cytotoxic effects.[12]
Given the structural similarities to other biologically active diaminophenazines, it is plausible that 1,7-Diaminophenazine may also exhibit such properties. For instance, 2,3-diaminophenazine has been shown to bind to DNA.[1] Further research is warranted to explore the specific biological activities and potential therapeutic applications of the 1,7-isomer.
Potential Mechanism of Action for Phenazine Derivatives
Conclusion
This technical guide has summarized the available information on the synthesis and characterization of 1,7-Diaminophenazine. The synthesis is achievable through a two-step process of nitration and reduction, although specific protocols for the 1,7-isomer require further optimization. While some characterization data is available, a complete spectral analysis, particularly NMR and IR data, is currently lacking in the public domain. The biological potential of 1,7-Diaminophenazine remains largely unexplored, but by analogy with other phenazine derivatives, it represents a promising scaffold for further investigation in drug discovery and development. Further research is needed to fully elucidate the properties and potential applications of this compound.
References
- 1. 1,7-Diaminophenazine | C12H10N4 | CID 147195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
